Bis(p-nonylphenyl) hydrogen phosphate
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Overview
Description
Bis(p-nonylphenyl) hydrogen phosphate is an organic compound with the molecular formula C₃₀H₄₇O₄P and a molecular weight of 502.67 g/mol . It is known for its excellent solubility and surface activity, making it a valuable surfactant, emulsifier, and dispersant . This compound is commonly used in the production of paints, coatings, and inks to regulate viscosity, coatability, and dispersibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(p-nonylphenyl) hydrogen phosphate is typically synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) under controlled conditions . The reaction involves the following steps:
Reaction of Nonylphenol with Phosphorus Oxychloride: Nonylphenol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form bis(p-nonylphenyl) phosphate.
Hydrolysis: The bis(p-nonylphenyl) phosphate is then hydrolyzed to produce this compound.
The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques to optimize efficiency and output. The process is designed to minimize waste and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(p-nonylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce nonylphenol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Oxidation: The compound can be oxidized under specific conditions to produce oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Oxidation: Involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Nonylphenol and phosphoric acid.
Esterification: Esters of this compound.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Bis(p-nonylphenyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in cell culture studies to investigate its effects on cell growth and viability.
Medicine: Studied for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of paints, coatings, and inks to improve product performance.
Mechanism of Action
The mechanism of action of bis(p-nonylphenyl) hydrogen phosphate involves its ability to interact with cell membranes and proteins due to its surfactant properties . It can disrupt lipid bilayers, leading to changes in membrane permeability and cell signaling pathways . Additionally, the compound can form complexes with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains nitro groups instead of nonyl groups.
Tris(4-nonylphenyl) phosphite: Contains three nonylphenyl groups and is used as an antioxidant.
Uniqueness
Bis(p-nonylphenyl) hydrogen phosphate is unique due to its specific combination of nonylphenyl groups and phosphate functionality, which imparts excellent surfactant properties and makes it highly effective in various industrial applications .
Properties
CAS No. |
34332-97-3 |
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Molecular Formula |
C30H47O4P |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
bis(4-nonylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C30H47O4P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)33-35(31,32)34-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3,(H,31,32) |
InChI Key |
TUBPQDOOWCNEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
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